molecular formula C8H13N3O B1603528 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 757175-70-5

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B1603528
M. Wt: 167.21 g/mol
InChI Key: ARRIZRNPHNCKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole would be expected to be an organic compound due to the presence of carbon © and hydrogen (H) atoms.



Synthesis Analysis

The synthesis of a compound refers to the chemical reaction or series of reactions used to produce it. This often involves combining simpler compounds, known as reactants, to form a more complex product. The conditions under which the reaction occurs, such as temperature, pressure, and the presence of catalysts, can also play a crucial role.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the compound and the types of bonds (covalent, ionic, etc.) that hold them together. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its behavior in solution, and its decomposition products.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the compound’s structure and are usually confirmed through laboratory testing.


Safety And Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used to communicate this information.


Future Directions

This could involve potential applications for the compound, areas where further research is needed, or new methods for its synthesis.


Please note that this is a general guide and the specific details can vary depending on the compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!


properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRIZRNPHNCKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610741
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

CAS RN

757175-70-5
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.